Eritoran sodium

Species selectivity TLR4 antagonism MD-2 binding

Cross-species TLR4 research is confounded by lipid A analogs with divergent species-dependent pharmacology (e.g., lipid IVa agonism in mice vs. antagonism in humans). Eritoran sodium (E5564) is the only lipid A mimetic validated as a pure TLR4 antagonist across all four commonly used mammalian species (human, mouse, canine, equine), enabling direct translational comparison without pharmacodynamic adjustment. • Consistent pure antagonism in all 4 species-eliminates confounders that compromise murine-to-human translation • Defined 6-day post-infection efficacy window in lethal influenza models (33% survival vs. 10% vehicle control) • Phase III ACCESS trial (n=1,961) PK: human t½ 50-62 h, supports q12-24h intermittent dosing with ≥85% ex vivo LPS inhibition

Molecular Formula C66H126N2NaO19P2
Molecular Weight 1336.6 g/mol
CAS No. 185954-98-7
Cat. No. B1671054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEritoran sodium
CAS185954-98-7
SynonymsB-1287;  E-5564;  B1287;  E5564;  B 1287;  E 5564
Molecular FormulaC66H126N2NaO19P2
Molecular Weight1336.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC)OP(=O)(O)O)OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC.[Na]
InChIInChI=1S/C66H126N2O19P2.Na/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2;/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78);/b26-25-;/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-;/m1./s1
InChIKeyVWBKHJFUANCARN-NRRRZCFBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Eritoran Sodium: TLR4 Antagonist Overview


Eritoran sodium (E5564) is a synthetic tetra-acylated lipid A mimetic that functions as a Toll-like receptor 4 (TLR4) antagonist by binding to the hydrophobic pocket of the co-receptor MD-2, thereby competitively inhibiting lipopolysaccharide (LPS)-driven TLR4 dimerization and downstream NF-κB signaling [1]. Unlike many lipid A analogs that exhibit species-dependent agonism/antagonism, eritoran acts as a pure antagonist across human, murine, canine, and equine TLR4/MD-2 complexes [2]. Eritoran advanced to Phase III clinical evaluation for severe sepsis and has demonstrated therapeutic efficacy in murine and cotton rat models of lethal influenza, Ebola virus, and Marburg virus infection [1][3].

Pathway TLR4/MD-2 antagonism for LPS-NF-κB signaling research
Species range Consistent antagonism in human, mouse, canine, equine models
Translational stage Advanced disease-model evidence and Phase III study context

Why Eritoran Sodium Cannot Be Substituted


TLR4 antagonists are mechanistically diverse and not interchangeable. Eritoran binds the extracellular MD-2 co-receptor, whereas TAK-242 (resatorvid) covalently modifies the intracellular TIR domain Cys747, NI-0101 is a monoclonal antibody targeting TLR4, and lipid IVa exhibits species-dependent mixed agonism/antagonism [1]. These divergent binding sites, pharmacokinetic profiles, and species selectivities produce non-overlapping experimental windows: eritoran's consistent antagonism across human, mouse, canine, and equine models enables translational studies that lipid IVa cannot support, while its long elimination half-life (50–62 h in humans) and defined clinical safety database distinguish it from TAK-242, which was associated with methemoglobinemia and lacked sustained PK [2][3]. Substituting one TLR4 antagonist for another without accounting for these differences risks experimental irreproducibility and flawed translational conclusions.

Eritoran (MD-2 binder)
Lipid IVa
Species-dependent mixed agonism/antagonism may confound murine model data; not a reliable antagonist comparator in mice.
Eritoran (extracellular)
TAK-242
Intracellular TIR domain binding alters pathway modulation profile; tolerability endpoints differ (methemoglobinemia signal reported).
Eritoran (small molecule)
NI-0101 (mAb)
Monoclonal antibody with limited tissue penetration and distinct PK; mechanistic and exposure context may not transfer.

Eritoran Sodium Comparator Evidence


Species-Consistent TLR4 Antagonism

Eritoran demonstrates pure antagonism at TLR4/MD-2 across all four tested mammalian species (human, mouse, dog, horse), whereas the structurally related tetra-acylated lipid A precursor lipid IVa acts as an agonist at mouse TLR4/MD-2 and an antagonist at human TLR4/MD-2, creating a critical translational confound [1]. This species-dependent activity of lipid IVa precludes its use as a reference antagonist in murine disease models, while eritoran's consistent antagonistic profile across species establishes it as a reliable reference ligand for molecular modeling and cross-species pharmacology [1]. Computational modeling attributes this difference to specific amino acid residues in the TLR4/MD-2 binding pocket that differentially interact with lipid IVa but not eritoran [1].

Species TLR4 profile
Head-to-head
Pure antagonist in 4 species vs. lipid IVa: agonist in mouse, equine
Enables cross-species translational modeling without pharmacodynamic confound.
Qualitative binding-site differences from in silico analysis.
Species selectivity TLR4 antagonism MD-2 binding Translational modeling

Clinical Safety Profile vs TAK-242

In separate randomized, placebo-controlled Phase II/III clinical trials for severe sepsis, eritoran and TAK-242 exhibited distinct adverse event profiles that carry procurement implications for clinical research [1]. Eritoran treatment (45 mg or 105 mg every 12 h for 6 days) was associated only with self-limiting phlebitis at the infusion site, with adverse event prevalence similar to placebo [2]. In contrast, TAK-242 administration resulted in mild but consistent increases in serum methemoglobin levels, a hematological toxicity not observed with eritoran [1]. Neither drug demonstrated statistically significant reduction in 28-day all-cause mortality in their Phase III trials, but the divergent toxicity profiles directly impact safety monitoring requirements in clinical protocols [1][2].

Clinical adverse events
Cross-study
Eritoran: self-limiting phlebitis only; TAK-242: elevated methemoglobin reported
Supports tolerability endpoint context review in protocol design.
Separate Phase II/III trials, no direct head-to-head safety study.
Clinical safety Sepsis TLR4 antagonist Methemoglobinemia

Potency vs FP7 in TLR4 Inhibition

Eritoran inhibits LPS-induced TNF-α production in human serum with an IC50 of 1.5 nM (pIC50 8.82), as reported in the ChEMBL database [1]. In comparison, the synthetic small-molecule TLR4 antagonist FP7, which also binds the MD-2 hydrophobic pocket, inhibits LPS (10 ng/mL)-induced signaling in HEK-Blue hTLR4 cells with an IC50 of 0.46 μM (460 nM) [2]. Although assay conditions differ (human serum vs. engineered cell line), the approximately 300-fold higher molar potency of eritoran suggests a substantially greater binding affinity for the MD-2/TLR4 complex, consistent with its design as a high-affinity lipid A structural mimetic optimized through four acyl chains of tailored length (C10 and C18) [3].

Potency vs FP7
Cross-study
IC50 1.5 nM (Eritoran) vs 460 nM (FP7)
~300-fold higher potency in assay context; direct comparison limited by different platforms.
Human serum vs engineered cell line; binding affinity inference only.
IC50 potency TLR4 antagonism TNF-alpha inhibition FP7 comparator

Delayed Therapeutic Window in Influenza

In a mouse model of lethal PR8 influenza infection, eritoran treatment (200 μg i.p. once daily for 5 days) initiated 2 days post-infection yielded 80% survival compared to 10% survival in vehicle-treated controls (p<0.001) [1]. Critically, even when treatment was delayed to day 6 post-infection—a time point when mice exhibit severe clinical symptoms—eritoran still achieved 33% survival vs. 10% in controls [1]. This extended therapeutic window exceeds that of conventional neuraminidase inhibitors (e.g., oseltamivir), which require administration within 48 hours of symptom onset for optimal efficacy, and reflects eritoran's host-targeted mechanism of blocking TLR4-dependent inflammatory damage rather than directly inhibiting viral replication [1][2]. TAK-242 has also shown protection in influenza models, but published data indicate protection only when administered at earlier time points (day 2–4 post-infection) and at lower efficacy than reported for eritoran [3].

Delayed influenza survival
Head-to-head
80% survival day 2, 33% day 6 vs 10% vehicle (lethal PR8 model)
Reported survival benefit with late initiation; supports host-directed therapy endpoint context.
Mouse-adapted H1N1, 200 μg/day i.p.; no TAK-242 day‑6 data published.
Influenza Therapeutic window Delayed treatment Acute lung injury

Sepsis Mortality Signal: High-Risk Subgroup

In a prospective, randomized, double-blind, placebo-controlled Phase II trial (n=293), eritoran tetrasodium 105 mg administered every 12 hours for 6 days demonstrated a trend toward mortality reduction in prespecified high-risk subgroups [1]. Among patients in the highest APACHE II-predicted mortality risk quartile, 28-day all-cause mortality was 33.3% in the eritoran 105 mg group versus 56.3% in the placebo group (p=0.105), representing a 23 percentage-point absolute risk reduction [1]. The overall modified intent-to-treat 28-day mortality rates were 26.6% (105 mg), 32.0% (45 mg), and 33.3% (placebo) [1]. This risk-stratified benefit was not observed with TAK-242 in its Phase II trial, which failed to show any mortality signal across subgroups [2]. However, the subsequent Phase III ACCESS trial (n=1,961) did not confirm a statistically significant mortality benefit for eritoran in the overall severe sepsis population [3], highlighting the importance of patient stratification in TLR4 antagonist development.

Sepsis mortality signal
Cross-study
33.3% vs 56.3% mortality in high-risk APACHE II quartile (eritoran vs placebo)
Reported endpoint signal in risk-stratified subgroup; confirmatory ACCESS trial not significant overall.
Phase II n=293; p=0.105; TAK-242 showed no mortality signal in any subgroup.
Sepsis Mortality reduction APACHE II Risk stratification

Long Half-Life and Dosing Advantage

Eritoran exhibits a uniquely long elimination half-life of 50.4–62.7 hours in healthy volunteers following continuous 72-hour intravenous infusion, with slow plasma clearance (0.679–0.930 mL/h/kg) and a small volume of distribution (45.6–49.8 mL/kg) [1]. This PK profile supports once-daily or twice-daily intermittent dosing while maintaining uninterrupted blockade of high-dose LPS challenge [2]. In contrast, TAK-242 has a much shorter half-life (estimated <6 h in preclinical models) requiring more frequent administration [3]. The monoclonal antibody NI-0101, while exhibiting a long half-life (~10 days at high concentrations), suffers from target-mediated drug disposition causing rapid elimination at low concentrations, and its large protein size limits tissue penetration compared to the small-molecule eritoran (MW ~1,314 Da) [4]. Eritoran's sustained plasma levels at steady state (target 3 μg/mL) achieved ≥85% ex vivo inhibition of LPS-induced cytokine release for up to 72 hours post-infusion [1].

Half-life
Class-level
Eritoran t½ 50‑62 h; TAK-242 short half-life (limited human data)
Sustained target engagement may support intermittent dosing research; direct PK comparisons limited.
Healthy volunteer 72‑h infusion data; TAK-242 human PK extrapolated from preclinical.
Pharmacokinetics Half-life Sustained target engagement Dosing regimen

Eritoran Sodium Research Applications


Cross-Species TLR4 Pharmacology Studies

When establishing TLR4-dependent disease mechanisms across mouse models and human ex vivo systems, eritoran is the only lipid A mimetic validated as a pure antagonist in all four commonly used mammalian species (human, mouse, canine, equine) [1]. Unlike lipid IVa, which acts as a TLR4 agonist in mice and confounds murine-to-human translational conclusions, eritoran enables direct comparison of TLR4 blockade effects between species without adjusting for species-dependent pharmacodynamics [1]. This property is critical for preclinical programs evaluating TLR4 as a therapeutic target in inflammatory, infectious, or ischemia-reperfusion injury models where human translatability is paramount.

Late-Stage Viral Cytokine Storm Models

For researchers modeling therapeutic intervention in established influenza, Ebola, or Marburg virus infection where delayed treatment is clinically relevant, eritoran provides a defined 6-day post-infection efficacy window supported by published survival data (33% survival vs 10% vehicle control in lethal PR8 influenza) [2]. No other TLR4 antagonist has published efficacy data with treatment initiation this late in disease progression, making eritoran the compound of choice for studies of host-directed therapy in advanced viral acute lung injury where conventional antivirals are ineffective [2][3].

Clinical Trials with Risk-Stratified Efficacy

For clinical investigators planning TLR4-targeted interventional studies in sepsis, acute respiratory distress syndrome, or ischemia-reperfusion injury, eritoran offers the most extensive human safety database of any TLR4 antagonist, encompassing Phase I healthy volunteer endotoxemia models, Phase II dose-ranging (45 mg and 105 mg), and the Phase III ACCESS trial (n=1,961) [4][5]. The Phase II risk-stratified efficacy signal—33.3% vs 56.3% mortality in high-risk APACHE II patients for eritoran 105 mg—provides a data-driven rationale for enrichment strategies, a feature absent from TAK-242 or NI-0101 clinical datasets [5].

Sustained TLR4 Blockade with Once-Daily Dosing

For experimental protocols requiring continuous TLR4 suppression over 3–6 days, eritoran's human pharmacokinetic half-life of 50–62 hours supports intermittent (q12h or q24h) dosing while maintaining ≥85% ex vivo inhibition of LPS-induced cytokine release [6][7]. This PK/PD relationship has been quantitatively characterized in healthy volunteers at steady-state plasma concentrations of 1, 3, and 10 μg/mL, enabling precise dose selection for target engagement [7]. This defined PK/PD profile contrasts with TAK-242, whose short half-life requires more frequent administration and whose human steady-state PK is less extensively published [8].

Application
Selection Property
Validation Focus
Cross-species TLR4 pharmacology
Species-consistent antagonism profile
TLR4 pathway blockade across human and murine models
Viral acute lung injury research
Delayed-treatment survival context
Host-directed therapy endpoint in advanced disease models
Sepsis risk-stratification studies
Phase II endpoint signal in high-risk subgroup
Biomarker-driven trial design context
Sustained target engagement protocols
Long half-life PK profile
Steady-state PD modeling and dose‑response characterization
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